

# A Comparative Meta-Analysis of PI3K Alpha Inhibitors in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Alpelisib and Inavolisib

The landscape of targeted therapies for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-), PIK3CA-mutated advanced breast cancer is rapidly evolving. The approval and clinical investigation of phosphatidylinositol 3-kinase (PI3K) alpha ( $\alpha$ ) inhibitors have marked a significant advancement in treating this patient population. This guide provides a comprehensive meta-analysis of clinical trial data for two prominent PI3K $\alpha$  inhibitors: alpelisib and inavolisib, focusing on their efficacy, safety, and the methodologies of their pivotal clinical trials.

# Efficacy and Safety: A Head-to-Head Look at the Data

A systematic review of pivotal clinical trial data for alpelisib (SOLAR-1) and inavolisib (INAVO120) provides a basis for comparing their clinical performance. While direct comparative trial results are pending from the INAVO121 study, which directly compares inavolisib with alpelisib, the existing data from their respective phase III trials offer valuable insights.[1][2][3][4]

#### **Efficacy Outcomes**

The following table summarizes the key efficacy endpoints from the SOLAR-1 (alpelisib) and INAVO120 (inavolisib) trials in patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer.



| Efficacy<br>Endpoint                         | Alpelisib +<br>Fulvestrant<br>(SOLAR-1)    | Placebo +<br>Fulvestrant<br>(SOLAR-1) | Inavolisib +<br>Palbociclib +<br>Fulvestrant<br>(INAVO120) | Placebo + Palbociclib + Fulvestrant (INAVO120) |
|----------------------------------------------|--------------------------------------------|---------------------------------------|------------------------------------------------------------|------------------------------------------------|
| Median<br>Progression-Free<br>Survival (PFS) | 11.0 months                                | 5.7 months                            | 17.2 months                                                | 7.3 months                                     |
| Hazard Ratio<br>(HR) for PFS                 | 0.65                                       | -                                     | 0.42                                                       | -                                              |
| Median Overall<br>Survival (OS)              | 39.3 months                                | 31.4 months                           | 34.0 months                                                | 27.0 months                                    |
| Hazard Ratio<br>(HR) for OS                  | 0.86 (not<br>statistically<br>significant) | -                                     | 0.67                                                       | -                                              |
| Objective<br>Response Rate<br>(ORR)          | 35.7%                                      | 16.2%                                 | 62.7%                                                      | 28.0%                                          |
| Time to<br>Chemotherapy<br>(Median)          | 23.3 months                                | 14.8 months                           | 35.6 months                                                | 12.6 months                                    |

Data from the PIK3CA-mutant cohort of the SOLAR-1 trial and the final analysis of the INAVO120 trial.[5][6][7][8][9][10]

## **Safety and Tolerability Profile**

Adverse events (AEs) are a critical consideration in the clinical application of PI3Kα inhibitors. The table below outlines the most common grade ≥3 AEs observed in the SOLAR-1 and INAVO120 trials.



| Adverse Event<br>(Grade ≥3)          | Alpelisib +<br>Fulvestrant<br>(SOLAR-1) | Placebo +<br>Fulvestrant<br>(SOLAR-1) | Inavolisib + Palbociclib + Fulvestrant (INAVO120) | Placebo + Palbociclib + Fulvestrant (INAVO120) |
|--------------------------------------|-----------------------------------------|---------------------------------------|---------------------------------------------------|------------------------------------------------|
| Hyperglycemia                        | 36.6%                                   | 0.7%                                  | 12.6% (Any<br>Grade: 63.4%)                       | 0% (Any Grade:<br>13.5%)                       |
| Rash                                 | 9.9%                                    | 0.3%                                  | Not reported as a<br>leading grade 3/4<br>AE      | Not reported as a<br>leading grade 3/4<br>AE   |
| Diarrhea                             | 6.7%                                    | 0.3%                                  | 3.7% (Any<br>Grade: 48%)                          | 0% (Any Grade:<br>16%)                         |
| Stomatitis                           | Not a leading grade 3/4 AE              | Not a leading grade 3/4 AE            | 5.6%                                              | 0%                                             |
| Neutropenia                          | Not a leading<br>grade 3/4 AE           | Not a leading grade 3/4 AE            | High, consistent with palbociclib                 | High, consistent with palbociclib              |
| Treatment Discontinuation due to AEs | 25.0%                                   | 4.2%                                  | 6.8%                                              | 0.6%                                           |

Data compiled from published safety data of the SOLAR-1 and INAVO120 trials.[5][6][11][12]

## **Experimental Protocols of Pivotal Trials**

Understanding the design of the key clinical trials is essential for interpreting the data accurately.

#### **SOLAR-1 Trial (Alpelisib)**

The SOLAR-1 trial was a phase III, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of alpelisib in combination with fulvestrant.[13][14][15][16]

 Patient Population: The trial enrolled postmenopausal women, and men, with HR+/HER2advanced breast cancer that had progressed on or after aromatase inhibitor therapy.



Patients were divided into two cohorts based on the PIK3CA mutation status of their tumor tissue.[13]

- Intervention: Patients in the PIK3CA-mutant cohort were randomized to receive either alpelisib (300 mg daily) plus fulvestrant or placebo plus fulvestrant.
- Primary Endpoint: The primary endpoint was progression-free survival (PFS) in the PIK3CA-mutant cohort.[14]
- Secondary Endpoints: Key secondary endpoints included overall survival (OS), overall response rate (ORR), and safety.[13]

#### **INAVO120 Trial (Inavolisib)**

The INAVO120 trial was a phase III, randomized, double-blind, placebo-controlled study that assessed the efficacy and safety of inavolisib.[5][6][17][18][19]

- Patient Population: The study included patients with PIK3CA-mutated, HR+/HER2- locally advanced or metastatic breast cancer whose disease had progressed during or within 12 months of completing adjuvant endocrine therapy.[17][20]
- Intervention: Patients were randomized to receive inavolisib (9 mg once daily) in combination with palbociclib and fulvestrant, or placebo with palbociclib and fulvestrant. [6][19]
- Primary Endpoint: The primary endpoint was investigator-assessed PFS.[17][19]
- Secondary Endpoints: Secondary endpoints included OS, ORR, and safety.[17]

### **Visualizing the Mechanisms and Processes**

To further elucidate the context of this meta-analysis, the following diagrams illustrate the PI3K signaling pathway and a typical workflow for a clinical trial of a PI3K alpha inhibitor.





Click to download full resolution via product page

Diagram 1: Simplified PI3K/AKT/mTOR Signaling Pathway.





Click to download full resolution via product page

**Diagram 2:** Generalized Clinical Trial Workflow for PI3Kα Inhibitors.

#### **Concluding Remarks**

The clinical development of PI3Kα inhibitors represents a significant step forward in personalized medicine for breast cancer. The data from the SOLAR-1 and INAVO120 trials demonstrate the potential of this class of drugs to improve outcomes for patients with PIK3CA-



mutated, HR+/HER2- advanced breast cancer. While inavolisib in the INAVO120 trial, in combination with a CDK4/6 inhibitor, has shown a longer progression-free survival, it is important to note the differences in the trial designs and combination therapies. The upcoming results from the head-to-head INAVO121 trial will be crucial in providing a definitive comparison between alpelisib and inavolisib and will further guide clinical decision-making. Researchers and drug development professionals should continue to monitor the evolving data and consider the distinct efficacy and safety profiles when designing future clinical trials and therapeutic strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 2. forpatients.roche.com [forpatients.roche.com]
- 3. Inavolisib + Fulvestrant vs Alpelisib + Fulvestrant for Breast Cancer · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 5. oncodaily.com [oncodaily.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Final Analysis of SOLAR-1: 8-Month Survival Benefit Misses Statistical Significance for Alpelisib The ASCO Post [ascopost.com]
- 8. SOLAR-1 Trial Reports Overall Survival Benefits in Breast Cancer [dailyreporter.esmo.org]
- 9. Alpelisib plus fulvestrant for PIK3CA-mutated, hormone receptor-positive, human epidermal growth factor receptor-2-negative advanced breast cancer: final overall survival results from SOLAR-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Time course and management of key adverse events during the randomized phase III SOLAR-1 study of PI3K inhibitor alpelisib plus fulvestrant in patients with HR-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]



- 12. Novel PI3K Inhibitor as Part of Triplet Improves Outcomes in Hormone Receptor— Positive HER2-Negative Breast Cancer - The ASCO Post [ascopost.com]
- 13. ascopubs.org [ascopubs.org]
- 14. novartis.com [novartis.com]
- 15. SOLAR-1 Study Design | PIQRAY® (alpelisib) tablets | HCP [piqray-hcp.com]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. INAVO120 Clinical Trial Results | Itovebi™ (inavolisib) [itovebi-hcp.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Inavolisib-Based Therapy in PIK3CA-Mutated Advanced Breast Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of PI3K Alpha Inhibitors in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830835#meta-analysis-of-clinical-trial-data-for-pi3k-alpha-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com